6,6'-Diazido-2,2'-bipyridine
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Overview
Description
6,6’-Diazido-2,2’-bipyridine: is an organic compound with the molecular formula C₁₀H₆N₈. It is a derivative of 2,2’-bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by azido groups (-N₃).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diazido-2,2’-bipyridine typically involves the azidation of 6,6’-dibromo-2,2’-bipyridine. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azido groups .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Diazido-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products:
Substitution: Various substituted bipyridines.
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Cycloaddition: Triazole-containing bipyridines.
Scientific Research Applications
Chemistry: 6,6’-Diazido-2,2’-bipyridine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology and Medicine:
Industry: In the materials science industry, 6,6’-Diazido-2,2’-bipyridine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
Mechanism of Action
The mechanism of action of 6,6’-Diazido-2,2’-bipyridine primarily involves its ability to form coordination complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine rings. The azido groups can participate in further chemical modifications, enabling the compound to be used in various applications .
Comparison with Similar Compounds
2,2’-Bipyridine: A parent compound without azido groups, commonly used as a ligand in coordination chemistry.
4,4’-Diazido-2,2’-bipyridine: Another azido-substituted bipyridine with azido groups at the 4 and 4’ positions.
6,6’-Dibromo-2,2’-bipyridine: A precursor to 6,6’-Diazido-2,2’-bipyridine, with bromine atoms instead of azido groups.
Uniqueness: 6,6’-Diazido-2,2’-bipyridine is unique due to the presence of azido groups at the 6 and 6’ positions, which impart distinct reactivity and potential for further functionalization compared to other bipyridine derivatives .
Properties
CAS No. |
141341-72-2 |
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Molecular Formula |
C10H6N8 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-azido-6-(6-azidopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N8/c11-17-15-9-5-1-3-7(13-9)8-4-2-6-10(14-8)16-18-12/h1-6H |
InChI Key |
MPBNNJHPLLTKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N=[N+]=[N-])C2=NC(=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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